tert-Butyl 1-allylhydrazinecarboxylate tert-Butyl 1-allylhydrazinecarboxylate
Brand Name: Vulcanchem
CAS No.: 21075-86-5
VCID: VC21222510
InChI: InChI=1S/C8H16N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5H,1,6,9H2,2-4H3
SMILES: CC(C)(C)OC(=O)N(CC=C)N
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

tert-Butyl 1-allylhydrazinecarboxylate

CAS No.: 21075-86-5

Cat. No.: VC21222510

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-allylhydrazinecarboxylate - 21075-86-5

Specification

CAS No. 21075-86-5
Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name tert-butyl N-amino-N-prop-2-enylcarbamate
Standard InChI InChI=1S/C8H16N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5H,1,6,9H2,2-4H3
Standard InChI Key ZTWGIZOCAXOUOE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CC=C)N
Canonical SMILES CC(C)(C)OC(=O)N(CC=C)N

Introduction

Chemical Properties and Structure

tert-Butyl 1-allylhydrazinecarboxylate is characterized by its unique chemical structure containing both a tert-butyl group and an allyl group, which confer specific chemical properties and reactivity. This balanced combination of stability and reactivity makes it a versatile intermediate in organic synthesis .

Basic Properties

The compound has the following fundamental properties:

PropertyValue
CAS Number21075-86-5
Molecular FormulaC₈H₁₆N₂O₂
Molecular Weight172.22 g/mol
IUPAC Nametert-butyl N-amino-N-prop-2-enylcarbamate
Physical FormWhite crystalline solid (some sources indicate liquid form when stabilized with MEHQ)
Melting Point58°C
Boiling Point225.8±33.0°C at 760 mmHg (predicted)
Density1.012±0.06 g/cm³ (predicted)

Structural Identifiers

The compound can be identified using several structural notations that are important for database searches and chemical identification:

IdentifierValue
InChIInChI=1S/C8H16N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5H,1,6,9H2,2-4H3
InChI KeyZTWGIZOCAXOUOE-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N(CC=C)N

Synthesis Methods

Several synthetic routes have been documented for the preparation of tert-Butyl 1-allylhydrazinecarboxylate, with varying reaction conditions and yields.

Standard Synthetic Route

The standard synthesis typically involves the reaction of tert-butyl hydrazinecarboxylate with allyl bromide under basic conditions. The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction .

Chemical Reactions

tert-Butyl 1-allylhydrazinecarboxylate undergoes various chemical reactions due to its functional groups, making it valuable in synthetic organic chemistry.

Types of Reactions

The compound can participate in several types of reactions including:

  • Oxidation reactions - It can be oxidized to form corresponding oxides

  • Reduction reactions - It can be reduced to form hydrazine derivatives

  • Substitution reactions - It can undergo nucleophilic substitution reactions where the allyl group is replaced by other nucleophiles

  • Formation of hydrazones - It can react with carbonyl compounds to form hydrazones

  • Synthesis of heterocycles - It can be utilized to synthesize nitrogen-containing heterocycles

Radical Addition Reactions

Research has shown that tert-butyl peroxybenzoate (TBPB) and tert-butylperoxy-2-ethylhexanoate (TBPEH) can initiate radical reactions involving allyl compounds, which is relevant to the reactivity of the allyl group in tert-Butyl 1-allylhydrazinecarboxylate .

Applications in Research and Industry

tert-Butyl 1-allylhydrazinecarboxylate has several applications in both research and industrial settings.

Medicinal Chemistry Applications

The compound has been studied for its potential applications in medicinal chemistry, particularly:

  • Anticancer activity - Research indicates that compounds containing hydrazine derivatives exhibit cytotoxic effects against cancer cell lines

  • Neuroprotective effects - Preliminary studies suggest that the compound may possess neuroprotective properties

  • Antioxidative properties - The compound may provide therapeutic avenues for treating conditions associated with oxidative stress

  • Inflammation modulation - Emerging evidence suggests it could influence inflammatory pathways

Synthetic Applications

tert-Butyl 1-allylhydrazinecarboxylate serves as an important intermediate in organic synthesis:

  • Formation of complex molecules - Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules

  • Synthesis of biologically active compounds - It is used in the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds

Industrial Applications

In industrial settings, tert-Butyl 1-allylhydrazinecarboxylate is produced using optimized reaction conditions, industrial-grade solvents and reagents, and large-scale purification techniques such as distillation or industrial chromatography .

Biological Activity

Research has investigated the biological activity of tert-Butyl 1-allylhydrazinecarboxylate, with studies focusing on its potential therapeutic applications.

Enzyme Inhibition

Studies have examined the inhibitory effects of the compound on specific enzymes. The following table summarizes findings related to cytochrome P450 enzyme inhibition:

EnzymeInhibition (%) at 100 µM
CYP1A20
CYP2C190
CYP2C90
CYP2D60
CYP3A40

This data suggests a favorable safety profile for drug interactions .

Cytotoxic Activity

Studies evaluating the cytotoxic effects of the compound on various cancer cell lines have shown promising results:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)25Induction of apoptosis
A549 (Lung)30Cell cycle arrest
HeLa (Cervical)20Inhibition of DNA synthesis

These findings demonstrate that the compound significantly inhibits cell proliferation in a dose-dependent manner .

Structure-Activity Relationship

Understanding the structure-activity relationship of tert-Butyl 1-allylhydrazinecarboxylate is crucial for its application in medicinal chemistry and organic synthesis. Below are compounds with structural similarities:

CompoundSimilarity to tert-Butyl 1-allylhydrazinecarboxylate
tert-Butyl hydrazinecarboxylate0.60
tert-Butyl (4-aminobut-2-en-1-yl)carbamate0.74
tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride0.73
tert-Butyl 2-isopropylhydrazinecarboxylate0.60
Benzyl 1-methylhydrazinecarboxylate0.63
tert-Butyl piperazin-1-ylcarbamate0.61

These similarity values help researchers understand how structural changes affect biological activity and chemical reactivity .

ClassificationDetails
GHS PictogramWarning (GHS07)
Hazard StatementsH227-H302 (Combustible liquid; Harmful if swallowed)
H315, H319, H335 (Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP280 (Wear protective gloves/protective clothing/eye protection/face protection)
P261, P264, P270, P271 (Avoid breathing dust/fume/gas/mist/vapors/spray; Wash hands thoroughly after handling; Do not eat, drink or smoke when using this product; Use only outdoors or in a well-ventilated area)

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